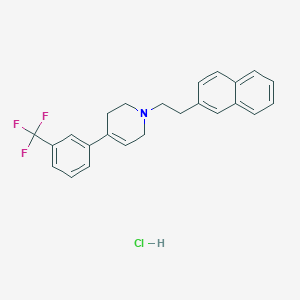








|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1.[ClH:14].[F:15][C:16]([F:30])([F:29])[C:17]1[CH:18]=[C:19]([C:23]2[CH2:24][CH2:25][NH:26][CH2:27][CH:28]=2)[CH:20]=[CH:21][CH:22]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[ClH:14].[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[CH2:3][CH2:2][N:26]1[CH2:25][CH:24]=[C:23]([C:19]2[CH:20]=[CH:21][CH:22]=[C:17]([C:16]([F:15])([F:29])[F:30])[CH:18]=2)[CH2:28][CH2:27]1 |f:1.2,3.4.5,7.8|
|


|
Name
|
|
|
Quantity
|
6.25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC(C=1C=C(C=CC1)C=1CCNCC1)(F)F
|
|
Name
|
|
|
Quantity
|
3.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The salts formed
|
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated off
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1=C(C=CC2=CC=CC=C12)CCN1CCC(=CC1)C1=CC(=CC=C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |